molecular formula C11H20BrNO3 B2541706 tert-Butyl 4-(bromomethyl)-4-hydroxypiperidine-1-carboxylate CAS No. 1594722-78-7

tert-Butyl 4-(bromomethyl)-4-hydroxypiperidine-1-carboxylate

Cat. No.: B2541706
CAS No.: 1594722-78-7
M. Wt: 294.189
InChI Key: GSNRNFWKOUTUPR-UHFFFAOYSA-N
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Description

tert-Butyl 4-(bromomethyl)-4-hydroxypiperidine-1-carboxylate is a chemical compound with the molecular formula C11H20BrNO2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom The compound is characterized by the presence of a tert-butyl group, a bromomethyl group, and a hydroxyl group attached to the piperidine ring

Preparation Methods

The synthesis of tert-Butyl 4-(bromomethyl)-4-hydroxypiperidine-1-carboxylate typically involves multiple steps. One common synthetic route starts with the protection of the piperidine nitrogen using a tert-butyl carbamate (Boc) group. The hydroxyl group is then introduced through a hydroxylation reaction. The bromomethyl group is added via a bromination reaction, often using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator. The final product is obtained after purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

tert-Butyl 4-(bromomethyl)-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction Reactions: The compound can undergo reduction reactions, such as the reduction of the carbonyl group to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).

Scientific Research Applications

tert-Butyl 4-(bromomethyl)-4-hydroxypiperidine-1-carboxylate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting the central nervous system.

    Biological Studies: It is employed in the study of enzyme mechanisms and the development of enzyme inhibitors.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

tert-Butyl 4-(bromomethyl)-4-hydroxypiperidine-1-carboxylate can be compared with other piperidine derivatives, such as:

    tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

    tert-Butyl 4-(chloromethyl)-4-hydroxypiperidine-1-carboxylate: Contains a chloromethyl group instead of a bromomethyl group, which can affect its reactivity and selectivity in chemical reactions.

    tert-Butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate: Contains an aminomethyl group, which can participate in different types of chemical reactions compared to the bromomethyl group.

Properties

IUPAC Name

tert-butyl 4-(bromomethyl)-4-hydroxypiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20BrNO3/c1-10(2,3)16-9(14)13-6-4-11(15,8-12)5-7-13/h15H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSNRNFWKOUTUPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CBr)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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